N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-17-7-3-2-5-15(17)12-22-19(27)13-29-20-24-23-18-9-8-16(25-26(18)20)14-6-4-10-21-11-14/h2-11H,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUHVSXXCQBOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance:
- A derivative demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) showing significant efficacy compared to standard antibiotics like streptomycin .
Antimalarial Potential
In silico studies and subsequent evaluations have suggested that compounds within the same structural family exhibit promising antimalarial activity. Virtual screening methods identified several candidates with IC50 values in the low micromolar range against Plasmodium falciparum, indicating potential for further development as antimalarial agents .
Anticancer Properties
Research into similar compounds has indicated activity against various cancer cell lines. For example:
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 | 5.0 |
| Compound B | MCF-7 | 7.5 |
These findings suggest that modifications to the triazole or pyridazine moieties can enhance anticancer efficacy .
Case Studies
- Antimicrobial Evaluation :
- Antimalarial Development :
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the HER2 receptor, which plays a crucial role in cell growth and differentiation. By binding to this receptor, the compound can modulate downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the triazolo-pyridazine core or the acetamide side chain. These modifications influence physicochemical properties, bioavailability, and target specificity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated based on analogous structures.
Key Findings from Structural Analysis
Substituent Effects on Solubility : The 2-methoxyphenylmethyl group in the target compound introduces moderate polarity, enhancing aqueous solubility compared to purely hydrophobic analogs like 877634-23-6 (4-methylphenyl) .
Bioactivity Trends : Pyridin-3-yl at C6 may improve binding to ATP pockets in kinases due to its aromatic nitrogen, whereas methylphenyl or ethoxyphenyl groups (e.g., 891117-12-7) favor hydrophobic interactions .
Sulfanyl Bridge Role: The -S- linker in all analogs facilitates covalent or non-covalent interactions with cysteine residues in proteins, a feature exploited in protease inhibitors .
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C20H18N6O2S
- Molecular Weight : 398.46 g/mol
- CAS Number : 7532071
This compound features a triazole ring, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival.
- Case Study: Antitumor Activity
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 µg/mL |
| Escherichia coli | 0.5 - 16 µg/mL |
| Pseudomonas aeruginosa | 1 - 32 µg/mL |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazole derivatives have been documented extensively. Compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can act as a potent inhibitor of various enzymes involved in cancer proliferation and microbial resistance.
- Molecular Interactions : The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, disrupting their function.
- Metabolic Activation : Similar compounds undergo metabolic transformations that enhance their cytotoxicity against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
